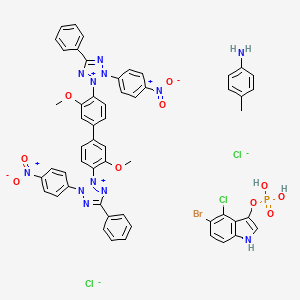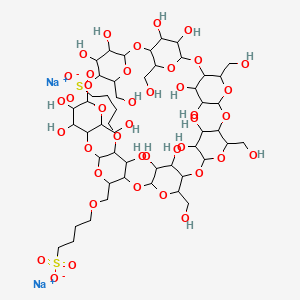![molecular formula C20H16N4O4 B11928180 3-[6-(1,2-benzoxazol-3-ylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B11928180.png)
3-[6-(1,2-benzoxazol-3-ylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(1,2-benzoxazol-3-ylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives to form the benzoxazole ring . The isoindolinone core is then introduced through a series of condensation reactions, followed by the formation of the piperidine-2,6-dione ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for monitoring the reaction progress and product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-[6-(1,2-benzoxazol-3-ylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole and isoindolinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-[6-(1,2-benzoxazol-3-ylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new antimicrobial and anticancer agents.
Mecanismo De Acción
The mechanism of action of 3-[6-(1,2-benzoxazol-3-ylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione involves its interaction with specific molecular targets, such as the WIZ protein. By binding to this protein, the compound can modulate gene expression and protein synthesis, leading to therapeutic effects such as the induction of fetal hemoglobin (HbF) in sickle cell disease and β-thalassemia .
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Another derivative with similar structural features but different substituents.
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: A compound with a similar benzoxazole moiety but different functional groups.
Uniqueness
3-[6-(1,2-benzoxazol-3-ylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione is unique due to its specific combination of benzoxazole, isoindolinone, and piperidine-2,6-dione rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted therapeutic applications and further research .
Propiedades
Fórmula molecular |
C20H16N4O4 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
3-[6-(1,2-benzoxazol-3-ylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C20H16N4O4/c25-17-8-7-15(19(26)22-17)24-10-11-9-12(5-6-13(11)20(24)27)21-18-14-3-1-2-4-16(14)28-23-18/h1-6,9,15H,7-8,10H2,(H,21,23)(H,22,25,26) |
Clave InChI |
AJUZTJBGJWQZFW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC4=NOC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole](/img/structure/B11928104.png)






![(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methyl-pentanoyl]amino]-N-[(1S,2R)-2-hydroxy-1-[[(1S)-3-methyl-1-[[2-[(2R)-2-methyloxiran-2-yl]-2-oxo-ethyl]carbamoyl]butyl]carbamoyl]propyl]-3-methyl-pentanamide](/img/structure/B11928126.png)
![[2-[[(1~{S})-1-(3-chlorophenyl)-2-fluoranyl-ethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2~{S},5~{S})-5-(2-hydroxyethyl)-2-methyl-morpholin-4-yl]methanone](/img/structure/B11928129.png)





